molecular formula C18H22F3N3O3 B15105668 N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B15105668
M. Wt: 385.4 g/mol
InChI Key: FNKCLUVDXGNCQO-UHFFFAOYSA-N
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Description

N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with a suitable acylating agent to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide: is similar to other pyrrolidine-based compounds with trifluoromethyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the trifluoromethyl group and the nature of the amide linkage. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H22F3N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(2-methylpropanoylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22F3N3O3/c1-11(2)16(26)22-6-7-23-17(27)12-8-15(25)24(10-12)14-5-3-4-13(9-14)18(19,20)21/h3-5,9,11-12H,6-8,10H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

FNKCLUVDXGNCQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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